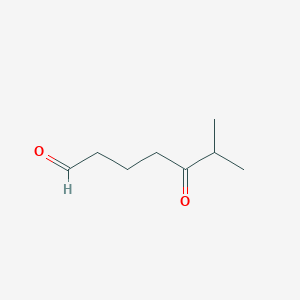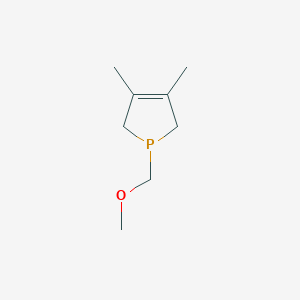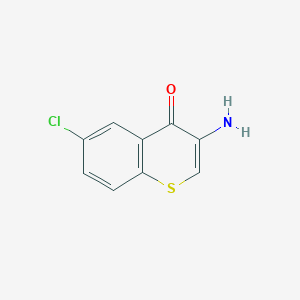
2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzoyl group, a methoxy group, and a thiophene ring, all of which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, using methanol and a suitable base.
Phosphorylation: The final step involves the phosphorylation of the thiophene ring, using dimethyl phosphate and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Bind to Receptors: Interact with cellular receptors, modulating signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-5-methoxythiophene: Lacks the phosphate group, resulting in different chemical properties.
5-Methoxy-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of a benzoyl group.
2-Benzoylthiophene: Does not have the methoxy group, leading to different reactivity.
Uniqueness
2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate is unique due to the combination of its benzoyl, methoxy, and phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61124-85-4 |
|---|---|
Molecular Formula |
C14H15O6PS |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
(2-benzoyl-5-methoxythiophen-3-yl) dimethyl phosphate |
InChI |
InChI=1S/C14H15O6PS/c1-17-12-9-11(20-21(16,18-2)19-3)14(22-12)13(15)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
ULYUMMSWBUTDDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)C2=CC=CC=C2)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)

![Benzamide, N-[[ethyl[(ethylamino)carbonyl]amino]methyl]-](/img/structure/B14577462.png)
![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)
![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)

